[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid
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Overview
Description
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is a boronic acid derivative with the molecular formula C13H17BN2O3. It is a solid compound that is typically stored under inert atmosphere conditions and at low temperatures to maintain its stability . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid typically involves the reaction of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an argon atmosphere at -78°C. This is followed by the addition of a boron-containing reagent to form the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors and stringent control of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an organic solvent like THF or toluene.
Major Products
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Properties
IUPAC Name |
[5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-5-6-11-10(13(9)14(17)18)8-15-16(11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJBZOXEHVCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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